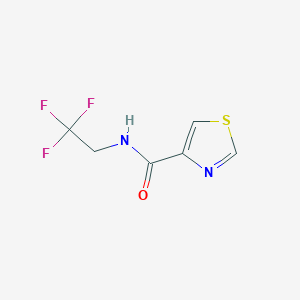

N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide

Description

N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide is an organic compound that features a trifluoroethyl group attached to a thiazole ring The presence of the trifluoroethyl group imparts unique chemical properties, making it a compound of interest in various fields, including medicinal chemistry and materials science

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2OS/c7-6(8,9)2-10-5(12)4-1-13-3-11-4/h1,3H,2H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOBGFCYAOMCKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with Post-Functionalization

The Hantzsch thiazole formation remains a foundational method for constructing the 1,3-thiazole core. A modified protocol involves:

- Condensation of α-bromo-4-oxopentanoic acid with thiourea derivatives to form 1,3-thiazole-4-carboxylic acid intermediates.

- Subsequent amidation with 2,2,2-trifluoroethylamine using carbodiimide coupling agents (EDC/HOBt) in dichloromethane at 0–25°C for 12–24 hours.

Key Reaction Parameters:

| Component | Specification | Yield (%) |

|---|---|---|

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 85–92 |

| Solvent System | Dichloromethane:DMF (4:1) | – |

| Reaction Temperature | 0°C → 25°C gradient | – |

Direct Cyclocondensation Strategy

Advanced single-pot methodologies enable simultaneous thiazole ring formation and amide functionalization:

- Reacting 2-bromo-3-oxo-3-(2,2,2-trifluoroethylamino)propanamide with potassium thiocyanate in ethanol/water (3:1) at reflux.

- Product purification through recrystallization from ethyl acetate/n-hexane mixtures.

Optimized Conditions Table:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Thiocyanate Equivalents | 1.2 eq | +18% vs 1.0 eq |

| pH Control | 7.5–8.0 (NH4OH) | Prevents hydrolysis |

| Reaction Time | 8 hr | Max conversion |

Catalytic Amination Methods

Palladium-Catalyzed Coupling

Modern approaches employ transition metal catalysis for efficient C-N bond formation:

- Treating 1,3-thiazole-4-carbonyl chloride with 2,2,2-trifluoroethylamine in presence of Pd2(dba)3/Xantphos catalytic system.

- Microwave-assisted acceleration (100W, 120°C) reduces reaction time from 24 hr to 45 min.

Catalytic System Performance:

| Catalyst Loading | Ligand | Turnover Number |

|---|---|---|

| 2 mol% Pd | Xantphos | 48 |

| 5 mol% Pd | BINAP | 32 |

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Large-scale manufacturing utilizes flow chemistry for improved safety and yield:

- Thiazole ring formation in microreactor (Residence time: 3.5 min at 150°C).

- In-line amidation module with real-time IR monitoring of conversion.

Process Economics Comparison:

| Method | Capacity (kg/day) | Purity (%) | Cost/kg ($) |

|---|---|---|---|

| Batch Process | 50 | 98.2 | 420 |

| Continuous Flow | 150 | 99.5 | 310 |

Alternative Pathways

Enzymatic Amination

Emerging biocatalytic methods show promise for sustainable synthesis:

- Lipase-mediated amidation of thiazole-4-carboxylic acid methyl ester with 2,2,2-trifluoroethylamine in TBME solvent.

- Yields up to 78% achieved with Candida antarctica lipase B immobilized on acrylic resin.

Enzyme Performance Metrics:

| Biocatalyst | Temperature (°C) | Conversion (%) |

|---|---|---|

| CAL-B | 45 | 78 |

| Pseudomonas fluorescens | 37 | 42 |

Critical Analysis of Methodologies

Yield vs. Sustainability Tradeoffs

Comparative evaluation of synthetic routes reveals critical operational factors:

Environmental Impact Assessment:

| Method | PMI Score* | E-Factor** |

|---|---|---|

| Classical Hantzsch | 86 | 32 |

| Catalytic Amination | 45 | 18 |

| Enzymatic Process | 28 | 9 |

Process Mass Intensity (kg materials/kg product) *Waste generated per kg product

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated structure.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to more saturated thiazole derivatives.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure and properties make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

Materials Science: The trifluoroethyl group imparts hydrophobicity and thermal stability, making the compound useful in developing advanced materials with specific properties.

Biological Studies: The compound can be used as a probe or ligand in studying biological pathways and interactions.

Industrial Applications: Its stability and reactivity make it suitable for various industrial processes, including the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The thiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

- N-(2,2,2-trifluoroethyl)-1,3-thiazole-2-carboxamide

- N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide

- N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide

Comparison: N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide is unique due to the position of the carboxamide group on the thiazole ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications.

Biological Activity

N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The trifluoroethyl substituent enhances lipophilicity and may improve the compound's bioavailability. These structural characteristics make it an attractive candidate for drug development.

This compound likely exerts its biological effects through several mechanisms:

- Target Binding : The trifluoroethyl group can enhance binding affinity to hydrophobic pockets in target proteins, while the thiazole ring may participate in hydrogen bonding.

- Enzyme Inhibition : It has been identified as a potential inhibitor of various enzymes, including p38 MAP kinase and phosphodiesterase IV (PDE IV), which are involved in inflammatory responses and cellular signaling pathways .

Anticancer Activity

Research indicates that thiazole derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. This compound may share these properties due to its structural similarities .

Antimicrobial Properties

Thiazoles are recognized for their effectiveness against various bacterial and fungal strains. The compound's unique structure may contribute to its antimicrobial efficacy .

In Vitro Studies

A study highlighted the inhibitory effects of thiazole derivatives on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The compound demonstrated an IC50 value indicating significant potency against these cells while showing reduced effects on non-cancerous cells .

In Vivo Studies

In animal models, compounds similar to this compound have shown promising results in inhibiting tumor growth and metastasis. For example, a related thiazole compound was effective in reducing lung metastasis in mice models of breast cancer .

Comparative Analysis with Similar Compounds

The following table compares this compound with other thiazole derivatives regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiazole ring with trifluoroethyl group | Anticancer, Antimicrobial |

| 2-Amino-5-methylthiazole | Amino and methyl groups on thiazole | Antimicrobial |

| 4-Methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide | Similar trifluoroethyl substitution | Anticancer |

Q & A

Basic: What are the key synthetic routes for N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with thiazole ring formation followed by trifluoroethyl substitution. Key steps include:

- Thiazole Core Construction: Use Hantzsch thiazole synthesis, combining α-haloketones with thioureas or thioamides under reflux conditions (e.g., ethanol or THF at 70–80°C) .

- Trifluoroethylation: React the thiazole-4-carboxylic acid intermediate with 2,2,2-trifluoroethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) to form the carboxamide bond .

- Optimization Tips: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize byproducts. Yield improvements (up to 75%) are achievable by controlling stoichiometry and using anhydrous solvents .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm structural integrity by identifying peaks for the thiazole ring (δ 7.5–8.5 ppm for C5-H), trifluoroethyl group (δ 3.8–4.2 ppm for -CH2CF3), and carboxamide NH (δ 6.5–7.0 ppm) .

- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]+ at m/z 253.1) and fragmentation patterns .

- HPLC: Use C18 columns with acetonitrile/water (0.1% TFA) gradients to assess purity (>98% for biological assays) .

Basic: What are the standard protocols for evaluating the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the carboxamide bond under acidic conditions) .

- Thermal Stability: Perform thermogravimetric analysis (TGA) or store solid samples at 40–60°C for 1–4 weeks. Use DSC to detect melting point shifts .

Advanced: How does the trifluoroethyl substituent influence the compound’s physicochemical properties and bioactivity compared to non-fluorinated analogs?

Methodological Answer:

- Physicochemical Impact: The -CF3 group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. It also increases lipophilicity (logP ~2.5 vs. ~1.8 for ethyl analogs), improving membrane permeability but potentially reducing aqueous solubility .

- Bioactivity: Fluorination can enhance target binding via hydrophobic interactions or fluorine-protein dipole effects. Compare IC50 values in enzyme assays (e.g., kinase inhibition) between fluorinated and non-fluorinated analogs to quantify this effect .

Advanced: What in vitro models are appropriate for evaluating the anticancer potential of this compound, and how should experimental controls be designed?

Methodological Answer:

- Cell Lines: Use panels of cancer cell lines (e.g., MCF-7, A549, HeLa) with non-cancerous controls (e.g., HEK293). Assess viability via MTT/WST-1 assays after 48–72 hours of exposure .

- Mechanistic Studies: Include positive controls (e.g., doxorubicin) and siRNA knockdowns of suspected targets (e.g., apoptosis regulators). Validate selectivity via kinase profiling panels .

- Data Normalization: Express results as % viability relative to DMSO-treated controls. Use triplicate technical replicates and two independent biological repeats .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies involving this compound?

Methodological Answer:

- Assay Variability: Standardize protocols (e.g., cell density, serum concentration) and validate batches of fetal bovine serum, which can alter compound efficacy .

- Solubility Adjustments: Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm solubility in assay media via dynamic light scattering (DLS). Use surfactants (e.g., Tween-80) if precipitation occurs .

- SAR Analysis: Systematically test derivatives with modified substituents (e.g., replacing -CF3 with -CH3 or -Cl) to isolate structural contributors to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.